N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide
Description
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3S/c29-26(22-11-10-19-6-4-5-7-21(19)16-22)27-24-13-12-20-14-15-28(18-23(20)17-24)32(30,31)25-8-2-1-3-9-25/h1-13,16-17H,14-15,18H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVCISLXPLWGKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the phenylsulfonyl group through sulfonylation reactions. The final step involves the coupling of the naphthamide moiety under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized under specific conditions to form sulfone derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the naphthamide moiety to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenylsulfonyl group can yield sulfone derivatives, while reduction of the naphthamide moiety can produce amine derivatives.
Scientific Research Applications
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with various enzymes and receptors, modulating their activity. The tetrahydroisoquinoline core may also play a role in binding to specific biological targets, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, focusing on core structures, substituents, synthetic methodologies, and analytical data.
Structural Analogues with Tetrahydroisoquinoline Cores
2.1.1. Substituted Tetrahydroisoquinolines as Orexin Receptor Antagonists ()
Compounds 20–24 from share the tetrahydroisoquinoline scaffold but differ in substituents:
- Substituents : Methoxy, benzyloxy, piperidinylethoxy, and pyridylmethoxy groups.
- Synthesis : Prepared via heating in dimethylformamide (DMF), followed by purification via column chromatography. Yields ranged from 24% to 82%, influenced by steric and electronic effects of substituents.
- Analytical Data : Characterized by ¹H NMR and mass spectrometry (e.g., compound 20 : m/z 610.3 [M+H]⁺).
Comparison :
- The 2-naphthamide group in the target is bulkier than the acetamide or pyridylmethoxy groups in compounds 20–24, which may enhance hydrophobic interactions but reduce solubility .
2.1.2. N-(2-(Furan-2-carbonyl)-1,2,3,4-Tetrahydroisoquinolin-7-yl)-2-Naphthamide ()
This analogue replaces the phenylsulfonyl group with a furan-2-carbonyl moiety.
- Substituents : Furan-2-carbonyl (electron-withdrawing but less so than phenylsulfonyl) and 2-naphthamide.
- Both compounds retain the 2-naphthamide group, suggesting similar roles in hydrophobic or π-π interactions .
Naphthalene-Containing Analogues ()
Compounds 6a–6c () feature naphthalene and triazole groups linked via acetamide bridges:
- Core Structure: 1,2,3-Triazole ring instead of tetrahydroisoquinoline.
- Substituents : Naphthalen-1-yloxy, nitroaryl, and acetamide groups.
- Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (click chemistry), with yields unspecified.
- Analytical Data :
Comparison :
- The target’s tetrahydroisoquinoline core may offer greater conformational rigidity compared to the triazole ring, influencing binding specificity.
- Both classes utilize naphthalene-derived groups, but the target’s 2-naphthamide is directly conjugated to the core, whereas 6a–6c use naphthyloxy ether linkages.
Phthalimide Derivatives ()
3-Chloro-N-phenyl-phthalimide () is a phthalimide derivative used in polymer synthesis.
- Core Structure: Isoindole-1,3-dione (phthalimide) vs. tetrahydroisoquinoline.
- Substituents : Chlorine and phenyl groups.
- Comparison: Phthalimides are planar and rigid, whereas tetrahydroisoquinolines offer partial saturation and flexibility. The target’s sulfonyl and naphthamide groups provide distinct electronic and steric profiles compared to the chloro-phenyl substituents in phthalimides .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic dimethylaminopyridine (DMAP) to conjugate the tetrahydroisoquinoline and naphthamide moieties .
- Sulfonylation : Introduce the phenylsulfonyl group via nucleophilic substitution under anhydrous conditions with a sulfonyl chloride derivative .
- Purification : Employ column chromatography (silica gel) and high-performance liquid chromatography (HPLC) to isolate the product, ensuring >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and functional group integration .
- Infrared (IR) Spectroscopy : Identify characteristic peaks (e.g., amide C=O at ~1650 cm⁻¹, sulfonyl S=O at ~1150–1350 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Solubility screening : Test in common solvents (DMSO, ethanol, aqueous buffers) using UV-Vis spectroscopy to determine optimal stock solutions .
- Stability profiling : Incubate at varying pH (3–10), temperatures (4°C–37°C), and light exposure, followed by HPLC analysis to monitor degradation .
Advanced Research Questions
Q. What experimental designs are suitable for evaluating its biological activity in neuropharmacology?
- Receptor binding assays : Use radioligand displacement studies (e.g., NMDA receptors) to quantify IC₅₀ values and selectivity .
- Cellular assays : Measure intracellular calcium flux or cAMP levels in neuron-like cell lines (e.g., SH-SY5Y) to assess functional modulation .
- In vivo models : Test in rodent models of neurological disorders (e.g., epilepsy, neuropathic pain) with dose-response profiling .
Q. How can conflicting data on its enzyme inhibition potency be resolved?
- Assay standardization : Ensure consistent substrate concentrations, incubation times, and detection methods (e.g., fluorometric vs. colorimetric) across labs .
- Structure-activity relationship (SAR) analysis : Compare analogs with modified sulfonyl or naphthamide groups to identify critical pharmacophores .
- Computational docking : Use molecular dynamics simulations to predict binding modes and validate with mutagenesis studies .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Solvent optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve solubility and reduce side reactions .
- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura couplings if aryl halide intermediates are used .
- Process analytical technology (PAT) : Implement real-time monitoring via inline FTIR or Raman spectroscopy to control reaction endpoints .
Methodological Challenges and Solutions
Q. How can researchers address low bioavailability in preclinical studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability, followed by enzymatic cleavage in target tissues .
- Nanocarrier systems : Encapsulate in liposomes or polymeric nanoparticles to improve pharmacokinetic profiles .
Q. What computational tools are recommended for predicting off-target interactions?
- Machine learning models : Train on databases like ChEMBL to predict affinity for unrelated targets (e.g., kinases, GPCRs) .
- Molecular fingerprinting : Use Schrödinger’s Phase or MOE to screen for structural similarities with known bioactive molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
